molecular formula C14H12N2O6 B1512428 Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate CAS No. 885273-59-6

Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate

Cat. No.: B1512428
CAS No.: 885273-59-6
M. Wt: 304.25 g/mol
InChI Key: DAKYHZYBCBZETG-UHFFFAOYSA-N
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Description

Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate is a complex organic compound characterized by its molecular structure, which includes an indole ring system substituted with nitro and carboxylate groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common approach is the nitration of indole derivatives followed by subsequent functional group modifications. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis and as a precursor for other complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in understanding enzyme mechanisms.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 3-(2-carboxy-vinyl)-1H-indole-2-carboxylate: Lacks the nitro group.

  • Ethyl 5-nitro-1H-indole-2-carboxylate: Lacks the carboxy-vinyl group.

  • Ethyl 3-(2-carboxy-vinyl)-5-nitro-indole-2-carboxylate: Similar structure but different isomers.

This comprehensive overview provides a detailed understanding of Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-(2-ethoxycarbonyl-5-nitro-1H-indol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c1-2-22-14(19)13-9(4-6-12(17)18)10-7-8(16(20)21)3-5-11(10)15-13/h3-7,15H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKYHZYBCBZETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696339
Record name 3-[2-(Ethoxycarbonyl)-5-nitro-1H-indol-3-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-59-6
Record name 3-[2-(Ethoxycarbonyl)-5-nitro-1H-indol-3-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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